B1191732 CNX-011-67

CNX-011-67

Cat. No. B1191732
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CNX-011-67 is a highly potent and selective small molecule agonist with an EC50 of 0.24 nM towards human GPR40. This compound suppresses glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions in vitro. This compound enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients.

Scientific Research Applications

Beta Cell Preservation and Function in Diabetes Management

CNX-011-67, as a GPR40 agonist, has shown significant potential in diabetes management. A study by Gowda et al. (2013) demonstrated that this compound significantly enhanced insulin secretion in response to oral glucose load, delayed the onset of fasting hyperglycemia, reduced nonfasting glucose excursions, fasting free fatty acids, and triglyceride levels in male ZDF rats. The treatment also resulted in a significant increase in PDX1 expression and insulin content, and reduction in plasma fructosamine, HOMA-IR, and beta cell apoptosis, suggesting its clinical value in providing good glycemic control and improving islet beta cell function (Gowda et al., 2013).

Enhancement of Glucose Responsiveness and Insulin Secretion

This compound's role in enhancing glucose responsiveness and insulin secretion was further supported by a 2014 study. Sunil et al. found that treatment of neonatally-streptozotocin-treated female rats with this compound enhanced insulin secretion in response to oral glucose load. This response persisted during the treatment period and produced a ‘memory effect’ where insulin secretion remained enhanced even in the absence of the agonist. Activation of GPR40 with this compound stimulated glucose metabolism, increased insulin secretion and content, and improved mitochondrial calcium level in NIT-1 insulinoma cells (Sunil et al., 2014).

properties

Appearance

Solid powder

synonyms

CNX-011-67;  CNX011-67;  CNX 011-67;  CNX-01167;  CNX01167;  CNX 01167.; unknow.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.